molecular formula C7H8N2O4S B2923088 Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate CAS No. 1858496-58-8

Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate

Cat. No.: B2923088
CAS No.: 1858496-58-8
M. Wt: 216.21
InChI Key: OVRVXEXNNDOHJT-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate” is a chemical compound with the molecular formula C7H8N2O4S . It has a molecular weight of 216.21 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves condensation reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C7H8N2O4S . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, four oxygen atoms, and one sulfur atom .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The storage temperature is not specified .

Properties

IUPAC Name

methyl 2-[(2-nitrothiophen-3-yl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-13-6(10)4-8-5-2-3-14-7(5)9(11)12/h2-3,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRVXEXNNDOHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(SC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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